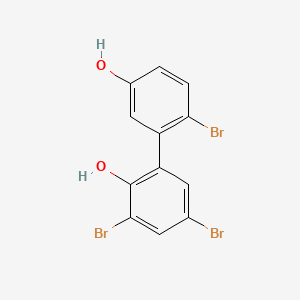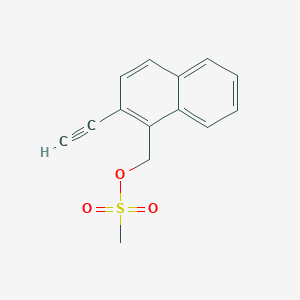
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate is a chemical compound with the molecular formula C26H35N2O10P and a molecular weight of 566.54 g/mol . This compound is used as an intermediate in various chemical syntheses, particularly in the production of Glycerol 3-Phosphoethanolamine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate typically involves the reaction of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl chloride with dibenzyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted carbamates.
科学的研究の応用
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
類似化合物との比較
Similar Compounds
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate
- Glycerol 3-Phosphoethanolamine
- Phosphatidylcholine
- Phosphatidylethanolamine
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate is unique due to its specific structure, which allows it to serve as a versatile intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
特性
分子式 |
C26H35N2O10P |
|---|---|
分子量 |
566.5 g/mol |
IUPAC名 |
benzyl N-[2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy-[2-(phenylmethoxycarbonylamino)ethoxy]phosphoryl]oxyethyl]carbamate |
InChI |
InChI=1S/C26H35N2O10P/c1-26(2)34-19-23(38-26)20-37-39(31,35-15-13-27-24(29)32-17-21-9-5-3-6-10-21)36-16-14-28-25(30)33-18-22-11-7-4-8-12-22/h3-12,23H,13-20H2,1-2H3,(H,27,29)(H,28,30) |
InChIキー |
PJPABOGKKFWASP-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)COP(=O)(OCCNC(=O)OCC2=CC=CC=C2)OCCNC(=O)OCC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


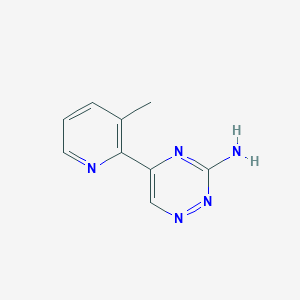
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
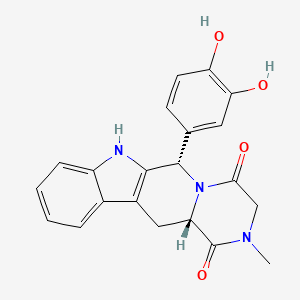
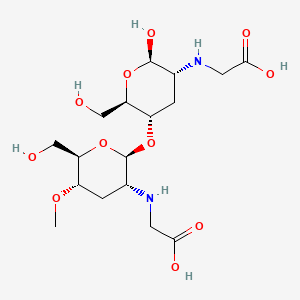
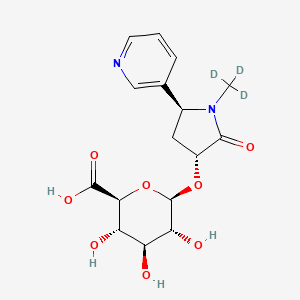
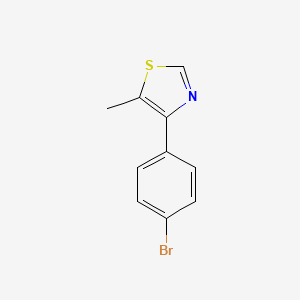
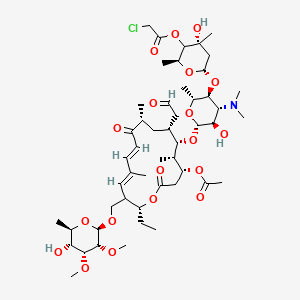
![4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13853932.png)

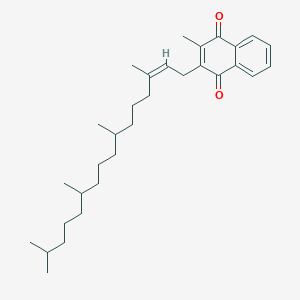
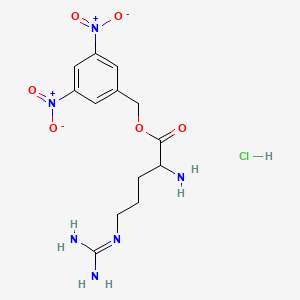
![2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide](/img/structure/B13853939.png)
